ノルフルオキセチン塩酸塩

説明

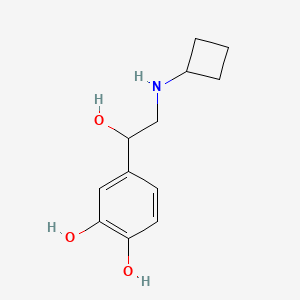

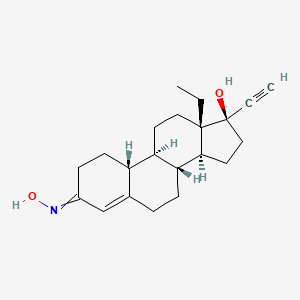

Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.

Norfluoxetine hydrochloride is an active metabolite of fluoxetine.

科学的研究の応用

抗うつ療法

ノルフルオキセチン塩酸塩は、世界で最も広く使用されている抗うつ薬の1つであるフルオキセチンの代謝産物です . フルオキセチンは選択的セロトニン再取り込み阻害薬(SSRI)として知られており、うつ病の治療に使用されています .

薬物動態研究

フルオキセチン、およびその延長としてノルフルオキセチンの薬物動態は、広範な研究の対象となっています . これらの化合物の薬物動態を理解することで、治療上の使用を最適化し、潜在的な薬物相互作用を管理するのに役立ちます .

シトクロムP450酵素阻害

フルオキセチンとノルフルオキセチンの両方とも、CYP2D6酵素の強い親和性基質であり、他の感受性のCYP2D6基質の代謝を阻害する可能性があります . この特性は、薬物相互作用研究と個別化医療において重要です .

CYP2D6の長期的阻害

注目すべきことに、フルオキセチンによるCYP2D6阻害は、フルオキセチンが最初に肝臓を通過した後、そして薬剤の中断後も長く、軽減されます . この長期間の阻害は、フルオキセチンとノルフルオキセチンの酵素への強い親和性結合と、それらの長い消失半減期によるものと考えられます .

メカニズムに基づく阻害

フルオキセチンは、CYP2C19のメカニズムに基づく阻害剤でもあります . この特性は、この酵素の基質である薬物の代謝に影響を与える可能性があり、薬物の安全性と有効性への影響があります .

キラル分離

ノルフルオキセチン塩酸塩は、キラル化合物であるため、エナンチオマーの分離および検出に関連する研究に使用されています . これは、立体化学の分野とエナンチオ選択的薬物の開発において重要です .

作用機序

Target of Action

Norfluoxetine hydrochloride primarily targets the serotonin reuptake transporter in the central nervous system . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Norfluoxetine hydrochloride interacts with its target by inhibiting the reuptake of serotonin . This inhibition results in sustained levels of serotonin in certain brain areas, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The action of Norfluoxetine hydrochloride affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, Norfluoxetine hydrochloride increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .

Pharmacokinetics

Norfluoxetine hydrochloride exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral intake and is highly plasma protein-bound, allowing the drug to be distributed to the brain . The elimination half-life of Norfluoxetine hydrochloride is long, ranging from 7 to 15 days . These properties impact the bioavailability of Norfluoxetine hydrochloride, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of Norfluoxetine hydrochloride’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can lead to mood elevation and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine hydrochloride. For instance, the presence of certain substances in the exposure medium, such as E. coli, can affect the bioconcentration factor, uptake, and elimination rate constants of Norfluoxetine hydrochloride . These factors can influence the overall pharmacokinetics and pharmacodynamics of Norfluoxetine hydrochloride, potentially impacting its therapeutic effects .

特性

IUPAC Name |

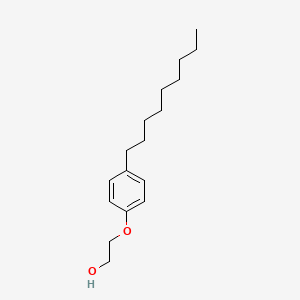

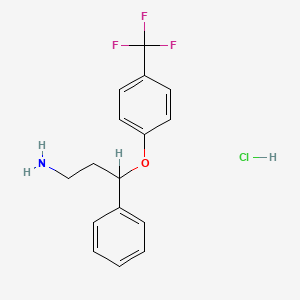

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56161-73-0 (Parent) | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30972680 | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57226-68-3 | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57226-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。